tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
CAS No.: 1100748-78-4
Cat. No.: VC4543090
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.81
* For research use only. Not for human or veterinary use.
![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride - 1100748-78-4](/images/structure/VC4543090.png)
Specification
CAS No. | 1100748-78-4 |
---|---|
Molecular Formula | C13H25ClN2O2 |
Molecular Weight | 276.81 |
IUPAC Name | tert-butyl 3-amino-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-6-13(7-9-15)5-4-10(13)14;/h10H,4-9,14H2,1-3H3;1H |
Standard InChI Key | GLRKHHOEBIYDPM-PPHPATTJSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CCC2N)CC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride, with the following identifiers:
The spirocyclic core consists of a piperidine ring fused to a cyclopropane moiety, with an amino group at the 1-position and a Boc-protected amine at the 7-position (Figure 1).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves two key steps: spirocyclization and Boc protection.
Step 1: Spirocyclization
A tert-butyl 4-methylenepiperidine-1-carboxylate precursor reacts with a methylene donor (e.g., Zn/Cu couple) in dimethyl ether (DME) to form the spiro[3.5]nonane scaffold. This step is analogous to the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate :
Step 3: Boc Protection
The free amine is protected with a Boc group using di-tert-butyl dicarbonate () in the presence of a base .
Industrial Production
Industrial-scale production emphasizes batch reactions under controlled conditions:
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 276.81 g/mol | |
Appearance | White to off-white powder | |
Purity | 97% | |
Storage Temperature | 2–8°C (refrigerated) | |
Solubility | Slightly soluble in chloroform |
The compound’s hydrochloride salt enhances stability and crystallinity, facilitating purification via recrystallization .
Applications in Pharmaceutical Research
Medicinal Chemistry
The spirocyclic structure confers conformational rigidity, making the compound a valuable scaffold for:
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Kinase Inhibitors: Analogous azaspiro compounds target ATP-binding sites in kinases .
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Neurotransmitter Analogs: The amino group enables mimicry of natural neurotransmitters (e.g., serotonin) .
Case Study: Anticancer Agent Development
A 2024 study utilized tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride as an intermediate in synthesizing a spirocyclic PI3K inhibitor, demonstrating IC values of <100 nM in breast cancer cell lines .
Comparative Analysis with Related Compounds
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